N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine
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Overview
Description
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further functionalized to introduce the piperidine and pyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of supercritical carbon dioxide as a solvent is particularly advantageous in industrial settings due to its eco-friendly nature and ability to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyrimidine or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as an inhibitor of enzymes such as phosphodiesterases (PDEs) and kinases.
Biology: It is used in studies related to its binding affinity to various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to inhibit phosphodiesterases (PDEs), leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This, in turn, can result in various physiological effects, including vasodilation and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine is unique due to its combination of the triazolopyrimidine core with piperidine and pyridine moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(24-17(21-13)19-12-20-24)23-9-6-14(7-10-23)22(2)15-5-3-4-8-18-15/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
InChI Key |
FWUPEVYMQSTPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N(C)C4=CC=CC=N4 |
Origin of Product |
United States |
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